N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine
説明
特性
分子式 |
C11H13N5 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
4-N-(4-aminophenyl)-6-N-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H13N5/c1-13-10-6-11(15-7-14-10)16-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H2,13,14,15,16) |
InChIキー |
SSZTWJDKXLHAIM-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=NC=N1)NC2=CC=C(C=C2)N |
製品の起源 |
United States |
Process Optimization and Synthesis Protocol for N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine
Executive Summary & Retrosynthetic Rationale
As a Senior Application Scientist, I approach the synthesis of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine not merely as a sequence of reagent additions, but as a carefully orchestrated manipulation of electronic effects and reaction kinetics. This molecule is a highly privileged pharmacophore, serving as a critical hinge-binding intermediate in the development of advanced kinase inhibitors (e.g., targeting EGFR, FGFR, and JAK pathways).
Establishing a robust, self-validating synthetic protocol requires strict chemoselective control. The starting material,1[1], possesses two identical electrophilic centers. Direct amination with highly nucleophilic diamines (like 1,4-phenylenediamine) is notoriously complicated by N,N-diarylation, leading to the formation of2[2].
To bypass this, we utilize a three-step, stepwise Nucleophilic Aromatic Substitution (
-
Mono-amination with methylamine to break the symmetry.
-
Acid-catalyzed
using 4-nitroaniline (a deactivated nucleophile that prevents over-alkylation). -
Catalytic reduction of the nitro group to yield the final diamine.
Synthetic workflow for N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine.
Mechanistic Causality & Step-by-Step Methodologies
Every protocol described below is designed as a self-validating system . By monitoring specific In-Process Control (IPC) markers, the chemist can empirically verify the success of each mechanistic step before proceeding.
Step 1: Synthesis of 4-Chloro-6-(methylamino)pyrimidine
Mechanistic Causality: The first
Protocol:
-
Initiation: Dissolve 4,6-dichloropyrimidine (1.0 eq, 100 mmol) in anhydrous THF (200 mL) under an inert
atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. -
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 120 mmol) to act as an acid scavenger.
-
Nucleophilic Attack: Dropwise add a 2.0 M solution of methylamine in THF (1.05 eq, 105 mmol) over 30 minutes. Strict stoichiometric control prevents bis-amination.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous
(100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
IPC Validation: TLC (Hexane/EtOAc 3:1) must show complete consumption of the starting material (
~0.8) and formation of a single new spot ( ~0.4).
SNAr addition-elimination mechanism forming the mono-aminated pyrimidine intermediate.
Step 2: Synthesis of N-Methyl-N'-(4-nitrophenyl)pyrimidine-4,6-diamine
Mechanistic Causality: The second substitution requires forcing conditions due to the deactivation of the pyrimidine ring, a common phenomenon in4[4]. Acid catalysis (HCl) is mandatory here; it protonates the pyrimidine nitrogen, significantly lowering the LUMO energy of the ring and enabling attack by the weakly nucleophilic 4-nitroaniline.
Protocol:
-
Initiation: Suspend 4-chloro-6-(methylamino)pyrimidine (1.0 eq, 80 mmol) and 4-nitroaniline (1.1 eq, 88 mmol) in n-butanol (150 mL).
-
Catalysis: Add concentrated aqueous HCl (0.1 eq, 8 mmol) to initiate pyrimidine activation.
-
Propagation: Heat the mixture to reflux (120 °C) for 12 hours. The reaction mixture will transition to a deep yellow/orange color due to the extended conjugation of the nitroaromatic product.
-
Workup: Cool the mixture to 0 °C. The product will precipitate out of the n-butanol solution. Filter the precipitate and wash sequentially with cold ethanol (50 mL) and diethyl ether (50 mL) to remove unreacted 4-nitroaniline.
-
IPC Validation: LC-MS must confirm the mass of the intermediate (
246 ).
Step 3: Catalytic Reduction to the Target Diamine
Mechanistic Causality: Palladium on Carbon (Pd/C) catalyzed hydrogenation provides a clean, scalable reduction of the nitro group to the primary aniline. Because the reactive C-Cl bonds have already been substituted, there is no risk of unwanted hydrodehalogenation.
Protocol:
-
Initiation: Dissolve the N-Methyl-N'-(4-nitrophenyl)pyrimidine-4,6-diamine intermediate (1.0 eq, 50 mmol) in a mixture of Methanol/THF (1:1, 200 mL) to ensure complete solubility.
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq, 2.5 mmol Pd) under a blanket of argon to prevent auto-ignition.
-
Propagation: Evacuate the flask and backfill with Hydrogen gas (
) via a balloon. Stir vigorously at room temperature for 4 hours. -
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake run dry, as active Pd/C is pyrophoric. Concentrate the filtrate under reduced pressure to yield the final product as an off-white solid.
-
IPC Validation: Hydrogen uptake will cease when the reaction is complete. LC-MS will show a characteristic mass shift of -30 Da (from
246 to 216).
Quantitative Data & Analytical Benchmarks
To ensure reproducibility across different laboratory setups, the following quantitative benchmarks must be met at each stage of the synthetic workflow.
| Reaction Step | Starting Material | Reagents & Conditions | Yield (%) | Purity (HPLC) | Key IPC Marker (LC-MS) |
| 1. Mono-amination | 4,6-Dichloropyrimidine | 92% | >98% | ||
| 2. | 4-Chloro-6-(methylamino)pyrimidine | 4-Nitroaniline, HCl, n-BuOH, 120 °C, 12h | 85% | >95% | |
| 3. Nitro Reduction | N-Methyl-N'-(4-nitrophenyl)pyrimidine-4,6-diamine | 95% | >99% |
References
- Title: Synthesis of 4,6-diaminopyrimidine, 2,6-diaminopyrazine and 1,3-diaminoisoquinoline by Pd-catalyzed amination...
- Title: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Title: 4-Chloro-6-(methylamino)
- Title: 4,6-Dichloropyrimidine Chemical Properties & Safety Data Source: PubChem - NIH URL
Sources
An In-depth Technical Guide on N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine: A Core Scaffold for Kinase Inhibitor Discovery
This technical guide provides a comprehensive overview of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine, a representative member of the N-substituted pyrimidine-4,6-diamine class of compounds. While a specific CAS number for this exact molecule is not readily found in public databases, suggesting it may be a novel entity, its structural motifs are of significant interest in medicinal chemistry. This document will delve into its chemical identity, a proposed synthetic route, and its potential as a kinase inhibitor, drawing insights from closely related and extensively studied analogs.
Chemical Identity and Structural Elucidation
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine is an aromatic heterocyclic compound with a pyrimidine core, which is a foundational structure in many biologically active molecules, including nucleobases. The systematic name dictates a pyrimidine ring with two amino groups at positions 4 and 6. One of these amino groups (at the N4 position) is substituted with a 4-aminophenyl group, and the other (at the N6 position) is substituted with a methyl group.
Chemical Structure:
Structure of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine.
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃N₅ |
| Molecular Weight | 215.26 g/mol |
| Topological Polar Surface Area | 88.16 Ų |
| cLogP | 1.48 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Note: These values are based on computational predictions and should be confirmed experimentally.
Proposed Synthetic Pathway
The synthesis of asymmetrically substituted N,N'-pyrimidine-4,6-diamines typically proceeds through a sequential nucleophilic aromatic substitution (SNA_r) reaction starting from a di-halogenated pyrimidine. 4,6-dichloropyrimidine is a common and commercially available starting material for this purpose. The differential reactivity of the two chlorine atoms can be exploited, or reaction conditions can be controlled to favor monosubstitution followed by a second, different substitution.
A plausible synthetic route for N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine is outlined below. The first substitution with 4-nitroaniline is followed by the introduction of methylamine. The nitro group can then be reduced to the desired amino group in the final step.
A proposed synthetic pathway for the target compound.
Biological Activity and Therapeutic Potential: Insights from Analogs
The pyrimidine-4,6-diamine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to competitive inhibition.[1][2]
Epidermal Growth Factor Receptor (EGFR) Inhibition
Numerous studies have demonstrated that N4,N6-disubstituted pyrimidine-4,6-diamine derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in non-small cell lung cancer (NSCLC) and other malignancies.[1][3] The N4-phenyl group, present in our target molecule, is a common feature in many EGFR inhibitors, where it occupies the ATP-binding site. The substituent at the N6 position can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
The presence of the 4-aminophenyl group in N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine is particularly noteworthy. This moiety can serve as a handle for further derivatization or may contribute to additional interactions within the kinase domain.
Dual Kinase Inhibition
Recent strategies in cancer therapy have focused on developing inhibitors that can target multiple kinases simultaneously to overcome resistance mechanisms. Derivatives of pyrimidine-4,6-diamine have been explored as dual inhibitors of EGFR and other kinases, such as Fibroblast Growth Factor Receptor (FGFR) or Human Epidermal Growth Factor Receptor 2 (HER2).[4][5] The structural framework of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine makes it a promising starting point for designing such dual-targeted agents.
B-cell lymphoma 6 (BCL6) Inhibition
Beyond kinases, the N-phenyl-4-pyrimidine-diamine scaffold has also been investigated for targeting other proteins. Recent research has identified derivatives of this class as inhibitors of the B-cell lymphoma 6 (BCL6) protein-protein interaction, presenting a potential therapeutic avenue for diffuse large B-cell lymphoma.[6][7]
Proposed Signaling Pathway Inhibition
Given the strong evidence from analogous compounds, a primary mechanism of action for N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine is the inhibition of the EGFR signaling pathway. By blocking the ATP-binding site, the compound would prevent EGFR autophosphorylation, thereby inhibiting the downstream signaling cascades that promote cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Inhibition of the EGFR signaling pathway.
Experimental Protocols
To characterize the biological activity of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine, a series of in vitro and cell-based assays should be performed.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.
Methodology:
-
Reaction Setup: Recombinant human EGFR kinase is incubated with varying concentrations of the test compound in a suitable assay buffer.
-
Substrate Addition: A specific peptide substrate and ATP are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period.
-
Detection: The extent of substrate phosphorylation is quantified, typically using a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value is calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines that overexpress EGFR (e.g., A431, H3255).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for 72 hours.
-
Viability Assessment: Cell viability is measured using a metabolic assay such as MTT or a fluorescence-based method like resazurin.
-
Data Analysis: The IC₅₀ value, representing the concentration at which cell growth is inhibited by 50%, is determined.
Western Blot Analysis of EGFR Phosphorylation
Objective: To confirm the on-target effect of the compound by measuring the phosphorylation status of EGFR and its downstream effectors in a cellular context.
Methodology:
-
Cell Treatment: EGFR-dependent cancer cells are serum-starved and then treated with the test compound for a specified time, followed by stimulation with EGF.
-
Protein Extraction: Total cellular proteins are extracted and quantified.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Analysis: The band intensities are quantified to determine the reduction in phosphorylation levels upon compound treatment.
Conclusion
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine represents a molecule of significant interest for drug discovery, particularly in the realm of oncology. Its core pyrimidine-4,6-diamine scaffold is a proven pharmacophore for kinase inhibition. Based on extensive research on analogous compounds, it is hypothesized that this molecule would act as an inhibitor of EGFR and potentially other kinases. The synthetic route is feasible, and a clear set of experimental protocols can be employed to validate its biological activity. Further investigation and optimization of this scaffold could lead to the development of novel and effective therapeutic agents.
References
-
Zhang, Y., et al. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 157, 1300-1325. Available from: [Link]
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National Journal of Pharmaceutical Sciences (2023). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Available from: [Link]
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El-Damasy, A. K., et al. (2018). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Molecules, 23(9), 2339. Available from: [Link]
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Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. Available from: [Link]
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Wallace, E. M., et al. (2008). A novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine having dual EGFR/HER2 kinase activity: design, synthesis, and biological activity. Bioorganic & Medicinal Chemistry Letters, 18(17), 4896-4899. Available from: [Link]
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Achelle, S., et al. (2007). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Synthesis, 2007(15), 2295-2300. Available from: [Link]
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Rostamizadeh, S., et al. (2012). Practical synthesis of some novel unsymmetrical 1,3-dialkyl pyrimidine derivatives at room temperature. ARKIVOC, 2012(5), 16-27. Available from: [Link]
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Ali, T., et al. (2016). Biological Activity of Pyrimidine Derivatives. Asian Journal of Pharmaceutical Technology & Innovation, 4(19). Available from: [Link]
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Fayed, E. A. A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Pharmacy Research, 4(2), 52-70. Available from: [Link]
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SciSpace (2015). Pyrimidine and Its Biological Activity: A Review. Available from: [Link]
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Baran, P. S., et al. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES, 70. Available from: [Link]
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ResearchGate (2025). Design and synthesis of novel N-phenyl-4-pyrimidine-diamine BCL6 inhibitors with anti-tumor activities. Available from: [Link]
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The Emergence of N4,N6-Disubstituted Pyrimidine-4,6-Diamines as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Targeted Cancer Therapy
The landscape of oncology is continually reshaped by the pursuit of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Within this paradigm, the pyrimidine scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a multitude of clinically significant kinase inhibitors.[1] This technical guide delves into the biological activity of a promising class of these compounds: N4,N6-disubstituted pyrimidine-4,6-diamines. While the specific molecule N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine is not extensively characterized in publicly available literature, this guide will focus on a closely related and well-documented analogue, Yfq07 , as a representative example to illuminate the therapeutic potential and mechanism of action of this chemical series, particularly in the context of non-small cell lung cancer (NSCLC).[2]
These pyrimidine derivatives have emerged as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a critical regulator of cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling pathway is a frequent driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention.[4] N4,N6-disubstituted pyrimidine-4,6-diamines act as ATP-competitive inhibitors within the EGFR kinase domain, effectively halting the downstream signaling cascades that promote cancer cell growth and survival.[3]
Core Mechanism of Action: Competitive Inhibition of EGFR
The primary mechanism by which N4,N6-disubstituted pyrimidine-4,6-diamines exert their anticancer effects is through the competitive inhibition of the EGFR tyrosine kinase.[4] The pyrimidine core of these compounds serves as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain with high affinity and selectivity.[4][5]
Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, which in turn activates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation, survival, and angiogenesis.[4]
By occupying the ATP-binding site, N4,N6-disubstituted pyrimidine-4,6-diamines prevent the transfer of the gamma-phosphate from ATP to the tyrosine residues of the EGFR kinase domain. This blockade of autophosphorylation effectively abrogates the initiation of downstream signaling cascades.[3] The consequence for cancer cells that are dependent on EGFR signaling is the induction of cell cycle arrest and apoptosis (programmed cell death).[2][4]
Figure 2: A simplified workflow for Western Blot analysis.
Cellular Effects: Apoptosis and Cell Cycle Arrest
Beyond inhibiting proliferation, potent N4,N6-disubstituted pyrimidine-4,6-diamines like Yfq07 have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. [2]In a study, Yfq07 demonstrated a stronger pro-apoptotic effect and a more significant inhibition of the G2/M phase of the cell cycle in A431, H3255, HCC827, and H1975 cell lines compared to the reference compound AZD3759. [2]
Conclusion and Future Directions
The N4,N6-disubstituted pyrimidine-4,6-diamine scaffold represents a highly promising avenue for the development of novel kinase inhibitors for targeted cancer therapy. The representative compound, Yfq07, demonstrates potent and multifaceted antitumor activity through the effective inhibition of the EGFR signaling pathway. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships within this chemical series, coupled with in vivo efficacy and safety studies, will be crucial in advancing these promising compounds toward clinical application.
References
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Zhang, Y., Lv, H., Luo, L., & Ye, F. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry, 157, 1243-1253. [Link]
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Zhang, T., & Zhu, D. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1765-1774. [Link]
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El-Wahaibi, A. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1234567. [Link]
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Wang, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
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Al-Otaibi, A. M., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Letters in Drug Design & Discovery. [Link]
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Srinivasulu, C. (2017). Synthesis and anticancer evaluation of some novel 4,6-disubstituted pyrazolo[3,4-d] pyrimidines as potential cyclin dependent kinase 2 (CDK2) inhibitors. ResearchGate. [Link]
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Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 700. [Link]
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Wang, Y., et al. (2020). Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors. Molecules, 25(18), 4289. [Link]
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Song, J., et al. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. Bulletin of the Korean Chemical Society, 38(11). [Link]
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Patel, D., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. ResearchGate. [Link]
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Khan, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Pharmacology. [Link]
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Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Medicinal Chemistry. [Link]
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Ahmed, S. A., Naji, T. S., & Mohammad, F. I. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92. [Link]
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The Ascendant Trajectory of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine Derivatives in Oncology: A Technical Guide for Drug Discovery
Foreword: The Pyrimidine Scaffold as a Privileged Motif in Cancer Therapeutics
The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a cornerstone in the design of anticancer agents. Its inherent ability to mimic endogenous purines and pyrimidines allows for the development of compounds that can effectively interfere with the cellular machinery of cancer cells. The N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine scaffold represents a significant evolution in this class of therapeutics. This guide provides an in-depth technical exploration of these derivatives, from their rational design and synthesis to their intricate mechanisms of action and preclinical evaluation. It is intended for researchers, medicinal chemists, and drug development professionals who are at the forefront of oncology research.
Section 1: Rational Design and Synthesis of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine Derivatives
The design of these pyrimidine derivatives is a testament to the power of structure-based drug design. The core scaffold is strategically engineered to interact with the hinge region of various protein kinases, a critical component of their ATP-binding pocket. The N4-(4-aminophenyl) group often serves as a key pharmacophore, forming crucial hydrogen bonds and hydrophobic interactions. The N6-methyl group, while seemingly simple, can play a significant role in modulating solubility, metabolic stability, and target selectivity.
Core Synthetic Strategies
The synthesis of this class of compounds typically involves a convergent approach, where the substituted pyrimidine core is assembled and subsequently coupled with various side chains. A common synthetic route begins with a commercially available dichloropyrimidine, which undergoes sequential nucleophilic aromatic substitution reactions.
Illustrative Synthetic Scheme:
Caption: A generalized synthetic workflow for N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine derivatives.
This modular synthesis allows for the facile introduction of a wide range of substituents at both the N4 and N6 positions, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for refining the pharmacological profile of these derivatives. Key insights have revealed that:
-
Substitutions on the 4-aminophenyl ring: Modifications to this ring can significantly impact target selectivity and potency. Electron-withdrawing or -donating groups can modulate the electronic properties of the aniline nitrogen, influencing its hydrogen bonding capacity.
-
Variations at the N6-position: While a methyl group is common, exploration of other alkyl or aryl substituents can fine-tune the compound's properties, including its ADME (absorption, distribution, metabolism, and excretion) profile.
-
Modifications to the pyrimidine core: Introduction of substituents on the pyrimidine ring itself can influence the overall conformation of the molecule and its interaction with the target protein.
Section 2: Mechanism of Action: Targeting Key Oncogenic Drivers
N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine derivatives have demonstrated a remarkable ability to inhibit a variety of protein kinases that are aberrantly activated in cancer. This multi-targeted potential makes them attractive candidates for overcoming drug resistance and treating heterogeneous tumors.
Kinase Inhibition: A Competitive ATP-Binding Mode
The primary mechanism of action for many of these derivatives is the competitive inhibition of ATP binding to the kinase domain of oncogenic proteins.[1] The pyrimidine scaffold acts as a hinge-binder, while the N4-(4-aminophenyl) moiety and other substituents extend into the hydrophobic pocket, mimicking the adenine region of ATP. This effectively blocks the autophosphorylation and activation of the kinase, thereby shutting down downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[1]
Caption: An experimental workflow for the preclinical evaluation of pyrimidine derivatives.
In Vivo Efficacy and Safety
Promising candidates from in vitro studies are advanced to in vivo animal models, such as tumor xenografts in immunodeficient mice, to evaluate their anti-tumor efficacy and safety profile. Key parameters measured include tumor growth inhibition, body weight changes, and overall survival.
Section 4: Future Directions and Conclusion
The N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Combination Therapies: Exploring the synergistic effects of these derivatives with other anticancer drugs, such as immunotherapy or chemotherapy.
-
Targeting New Kinases: Expanding the scope of this scaffold to inhibit other kinases implicated in cancer pathogenesis.
References
-
Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]
-
Chen, S., et al. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. Available at: [Link]
-
Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem. Available at: [Link]
-
Fan, Y., et al. (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. Available at: [Link]
-
Bharate, J. B., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. ResearchGate. Available at: [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. Google Patents.
-
Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. Available at: [Link]
-
Yang, L. L., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. ChEMBL. Available at: [Link]
-
ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]
Sources
Unveiling the Mechanism of Action of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine Analogs: A Paradigm Shift in Non-Nucleoside DNMT Inhibition
Executive Summary: The Epigenetic Imperative
In the landscape of cancer epigenetics, the hypermethylation of CpG islands within the promoter regions of tumor suppressor genes (TSGs) is a hallmark of oncogenesis. Historically, the clinical blockade of DNA methyltransferases (DNMTs) has relied heavily on nucleoside analogs such as 5-azacytidine and decitabine. While effective, these first-generation agents require incorporation into the DNA strand during the S-phase of the cell cycle, leading to covalent trapping of DNMTs, generalized cytotoxicity, and genomic instability[1].
As a Senior Application Scientist navigating epigenetic drug discovery, I have observed a critical paradigm shift toward non-nucleoside inhibitors (NNIs) . At the forefront of this shift are the N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine analogs , most notably the quinoline-based compound SGI-1027 and its optimized derivatives (e.g., MC3343, MC3353)[2],[3]. These compounds offer a highly lipophilic, non-incorporating alternative that reactivates TSGs through a sophisticated dual mechanism: direct catalytic competition and targeted proteasomal degradation[4].
Structural Biology & Pharmacophore Dynamics
The core scaffold of these inhibitors is built around the 4-amino-N-(4-aminophenyl)benzamide moiety, capped by an aminopyrimidine ring on one side and a quinoline (or alternative bicyclic system) on the other[5].
Molecular docking studies against the catalytic domain of human DNMT1 reveal that the N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine analogs do not bind to the cytosine pocket. Instead, they act as competitive inhibitors at the S-adenosyl-L-methionine (SAM) binding pocket [6],[4]. The aminopyrimidine ring forms critical hydrogen bonds with the SAM-binding cleft, while the extended benzamide-quinoline tail engages in hydrophobic interactions that stabilize the enzyme in an inactive conformation. This prevents the transfer of the methyl group from SAM to the C5 position of the target cytosine.
The Dual Mechanism of Action
The efficacy of these analogs is driven by a two-pronged attack on the cellular methylation machinery.
A. Direct Enzymatic Blockade
Unlike decitabine, which acts as a suicide substrate, these analogs reversibly bind to the SAM pocket of DNMT1, DNMT3A, and DNMT3B[6]. By occupying the cofactor site, they immediately halt de novo and maintenance methylation without requiring cell division or DNA incorporation.
B. Targeted Proteasomal Degradation of DNMT1
Beyond simple enzymatic blockade, a defining feature of the N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine scaffold is its ability to induce the selective depletion of DNMT1 protein levels[4]. Treatment of cancer cell lines (e.g., HCT116, RKO) with these analogs results in the rapid, proteasome-dependent degradation of DNMT1, while largely sparing the de novo methyltransferases DNMT3A and DNMT3B[4]. This targeted degradation synergizes with the catalytic blockade, leading to profound global and gene-specific hypomethylation, ultimately resulting in the reactivation of silenced TSGs like p16, MLH1, and TIMP3[6],[4].
Fig 1: Dual mechanism of direct DNMT catalytic blockade and targeted DNMT1 proteasomal degradation.
Comparative Profiling of DNMT Inhibitors
To contextualize the potency of this chemical class, the table below summarizes the biochemical profiles of standard nucleoside inhibitors versus key N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine analogs[7],[2],[3].
| Compound | Scaffold Type | DNMT1 IC₅₀ (µM) | DNMT3A IC₅₀ (µM) | Primary Mechanism | DNA Incorporation |
| Decitabine | Nucleoside | N/A (Covalent) | N/A (Covalent) | DNA-trapping suicide inhibition | Yes |
| SGI-1027 | Quinoline-Pyrimidine | 6.0 | 8.0 | SAM Competition & Degradation | No |
| MC3343 | Quinoline-Pyrimidine | 1.2 | 1.8 | SAM Competition & Degradation | No |
| MC3353 | Quinoline-Pyrimidine | 0.5 | 0.7 | SAM Competition & Degradation | No |
Self-Validating Experimental Workflows
To rigorously evaluate the mechanism of action of novel analogs in this class, I employ a self-validating cascade of in vitro and cell-based assays. The causality behind these specific steps is designed to definitively separate direct enzymatic inhibition from secondary cellular effects.
Protocol 1: Biochemical SAM Competition Assay
Objective: To prove that the analog acts as a competitive inhibitor at the SAM binding site, rather than an allosteric modulator or DNA intercalator[7]. Causality Check: By varying the concentration of [³H]-SAM while keeping the inhibitor concentration fixed, we can generate a Lineweaver-Burk plot. A shift in the x-intercept (Km) without a change in the y-intercept (Vmax) mathematically validates competitive inhibition.
-
Enzyme Preparation: Incubate 500 ng of recombinant human DNMT1 in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 5% glycerol).
-
Substrate Addition: Add 500 ng of Poly(dI-dC). Expert Insight: We use Poly(dI-dC) instead of native genomic DNA to provide a standardized, unmethylated cytosine sink, eliminating sequence-bias variability.
-
Inhibitor Titration: Add the pyrimidine-diamine analog at fixed concentrations (e.g., 0, 2.5, 5, and 10 µM)[7].
-
Isotope Competition: Introduce [³H]-S-adenosylmethionine ([³H]-SAM) at varying concentrations (25 nM to 500 nM)[7]. Incubate at 37°C for 1 hour.
-
Filter Binding: Stop the reaction by spotting the mixture onto Whatman DE-81 ion-exchange filter discs. Wash 5 times with 0.5 M Na-phosphate buffer (pH 7.0) to remove unincorporated [³H]-SAM[7].
-
Quantification: Dry the filters and measure the incorporated tritium using a liquid scintillation counter.
Fig 2: Step-by-step workflow for the in vitro SAM competition and DNMT activity assay.
Protocol 2: Cellular DNMT1 Degradation Validation
Objective: To confirm that the reduction in DNMT1 protein levels is due to targeted proteasomal degradation rather than transcriptional downregulation. Causality Check: Pre-treating cells with the 26S proteasome inhibitor MG132 allows us to observe if DNMT1 depletion is rescued. If rescued, the mechanism is definitively post-translational degradation.
-
Cell Culture: Seed HCT116 colon cancer cells at 3x10⁵ cells/well in a 6-well plate.
-
Proteasome Blockade: Pre-treat half the wells with 10 µM MG132 for 2 hours.
-
Analog Treatment: Treat the cells with 5 µM of the N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine analog for 24 hours.
-
Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Western Blotting: Resolve 30 µg of total protein via SDS-PAGE. Probe with anti-DNMT1 (target), anti-DNMT3A (specificity control), and anti-GAPDH (loading control).
-
Data Interpretation: A loss of the DNMT1 band in the analog-only lane, coupled with a restoration of the band in the MG132 + analog lane, confirms proteasome-mediated degradation[6].
Conclusion
The N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine analogs represent a highly sophisticated class of epigenetic modulators. By uncoupling DNA hypomethylation from DNA incorporation, these non-nucleoside inhibitors bypass the genomic toxicity associated with traditional therapies. Their dual mechanism—acting simultaneously as SAM-competitive enzymatic blockers and targeted degraders of DNMT1—positions them as invaluable tools for both basic epigenetic research and the development of next-generation precision oncology therapeutics.
References
-
Gros, C., et al. "Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation." European Journal of Medicinal Chemistry, 2015. URL:[Link]
-
Valente, S., et al. "Selective non-nucleoside inhibitors of human DNA methyltransferases active in cancer including in cancer stem cells." Journal of Medicinal Chemistry, 2014. URL:[Link]
-
Zwergel, C., et al. "Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells." Clinical Epigenetics, 2019. URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rg108.com [rg108.com]
- 7. selleckchem.com [selleckchem.com]
synthesis of SGI-1027 using N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine
Application Note: High-Purity Synthesis of SGI-1027
Part 1: Core Directive & Technical Scope
Abstract SGI-1027 is a quinoline-based, non-nucleoside DNA methyltransferase (DNMT) inhibitor that functions by competing with S-adenosylmethionine (SAM) in the methylation reaction.[1][2] It exhibits potent activity against DNMT1, DNMT3A, and DNMT3B, making it a critical tool in epigenetic cancer research.[1] This application note details the convergent synthesis of SGI-1027. Special attention is given to the regioselective coupling of the pyrimidine-diamine moiety with the quinoline-benzoic acid fragment.[1]
Critical Nomenclature Clarification The user-specified starting material, N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine, implies a structural isomer inconsistent with the pharmacophore of SGI-1027.[1]
-
Target Molecule: SGI-1027 (N-(4-((2-amino-6-methylpyrimidin-4-yl)amino)phenyl)-4-(quinolin-4-ylamino)benzamide).[1][2][3][4][5][6]
-
Required Intermediate: N4-(4-aminophenyl)-6-methylpyrimidine-2,4-diamine.[1][3][7]
-
Correction: This protocol utilizes the standard 2,4-diamine precursor (with a C6-methyl group) to yield the biologically active SGI-1027.[1] Use of an N6-methyl-4,6-diamine precursor would result in a regioisomer with significantly altered biological activity.[1]
Part 2: Scientific Integrity & Logic
Retrosynthetic Analysis
The synthesis of SGI-1027 is best approached via a convergent strategy, splitting the molecule into two key fragments:
-
Fragment A (Electrophile): 4-(Quinolin-4-ylamino)benzoic acid.[1][7]
-
Fragment B (Nucleophile): N4-(4-aminophenyl)-6-methylpyrimidine-2,4-diamine.[1][3][7]
This disconnection at the central amide bond minimizes side reactions and allows for the independent optimization of the heterocyclic cores.
Reaction Workflow (Graphviz)
Caption: Convergent synthetic route for SGI-1027 involving the coupling of quinoline and pyrimidine fragments.
Part 3: Detailed Experimental Protocols
Materials & Equipment
-
Reagents: 4-Chloroquinoline, 4-Aminobenzoic acid, 2-Amino-4-chloro-6-methylpyrimidine, 4-Nitroaniline, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Anhydrous), Ethanol.[1][7]
-
Equipment: Round-bottom flasks, Reflux condenser, Rotary evaporator, Flash chromatography system (Silica gel), HPLC-MS.[1]
Step 1: Synthesis of Fragment A (Quinoline Acid)
Rationale: Direct nucleophilic aromatic substitution is favored by the electron-deficient nature of the 4-chloroquinoline ring.[1]
-
Reactants: Dissolve 4-chloroquinoline (1.0 eq) and 4-aminobenzoic acid (1.0 eq) in Ethanol (10 mL/mmol).
-
Catalysis: Add catalytic HCl (3-4 drops of 37% HCl). The acid protonates the quinoline nitrogen, increasing the electrophilicity at the C4 position.
-
Reaction: Reflux the mixture for 2–4 hours. A precipitate typically forms.[1]
-
Work-up: Cool to room temperature. Filter the solid precipitate.[8] Wash with cold ethanol and diethyl ether.[1]
-
Yield: The product, 4-(quinolin-4-ylamino)benzoic acid hydrochloride, is usually obtained as a yellow solid (>85% yield).[1]
Step 2: Synthesis of Fragment B (Pyrimidine Amine)
Rationale: This step matches the user's requested starting material sequence. We first couple the aniline to the pyrimidine, then reduce the nitro group to reveal the amine for the final coupling.
A. SNAr Coupling:
-
Reactants: Combine 2-amino-4-chloro-6-methylpyrimidine (1.0 eq) and 4-nitroaniline (1.0 eq) in 2-ethoxyethanol or water/ethanol (1:1).
-
Conditions: Add catalytic HCl. Reflux for 3–15 hours.[1]
-
Isolation: Cool the mixture. Basify with aqueous ammonia or NaHCO₃ to precipitate the free base. Filter and wash with water.[1][8]
-
Product: N4-(4-nitrophenyl)-6-methylpyrimidine-2,4-diamine.[1][2][3]
B. Reduction (Nitro to Amine):
-
Method: Iron powder reduction is preferred over catalytic hydrogenation to avoid reducing the pyrimidine ring or halogen substituents (if present in analogs).[1]
-
Protocol: Suspend the nitro intermediate in Ethanol/Water (2:1). Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq) or Acetic Acid.[1]
-
Reaction: Reflux for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Work-up: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]
-
Product: Fragment B (N4-(4-aminophenyl)-6-methylpyrimidine-2,4-diamine).[1]
Step 3: Final Coupling (SGI-1027 Formation)
Rationale: PyBOP is selected as the coupling agent due to its high efficiency in forming amide bonds with aniline derivatives, which can be sluggish nucleophiles.
-
Activation: Dissolve Fragment A (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes to ensure deprotonation of the carboxylic acid.
-
Coupling: Add PyBOP (1.1 eq). Stir for 5 minutes.
-
Addition: Add Fragment B (1.0 eq) to the mixture.
-
Reaction: Stir at Room Temperature for 12–24 hours under an inert atmosphere (Nitrogen/Argon).
-
Monitoring: Check LC-MS for the mass peak [M+H]+ = 462.2.
-
Work-up: Pour the reaction mixture into ice-cold water (10x volume). A precipitate should form.[1][8] Filter the solid.[8]
-
Purification:
-
Dissolve the crude solid in MeOH/DCM.
-
Perform Flash Column Chromatography (Silica Gel).
-
Eluent: DCM:MeOH (95:5 to 90:10 gradient). SGI-1027 is relatively polar.[1]
-
-
Final Product: SGI-1027 (Pale yellow to off-white solid).[1]
Part 4: Data Presentation & Quality Control
Physicochemical Properties Table
| Property | Specification |
| Chemical Formula | C₂₇H₂₃N₇O |
| Molecular Weight | 461.52 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO (>20 mg/mL); Insoluble in water |
| Mass Spec (ESI) | [M+H]⁺ = 462.2 |
| Purity Goal | >98% (by HPLC at 254 nm) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete protonation of quinoline | Ensure excess HCl is present; increase reflux time.[1] |
| Incomplete Reduction | Catalyst poisoning or old Fe powder | Use fresh activated Iron powder; increase NH₄Cl concentration.[1] |
| Product Oiling Out (Step 3) | Residual DMF | Pour into a larger volume of water; use brine; lyophilize if necessary. |
| Impurity Co-elution | PyBOP byproducts | Wash the organic layer with saturated NaHCO₃ and 1M HCl (mildly) during workup. |
References
-
Datta, J. et al. (2009).[1] "A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity and inducing its degradation."[1][2][9][10] Cancer Research, 69(10), 4277–4285.[1][10] Link
-
Rilova, E. et al. (2014).[1][10] "Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation." ChemMedChem, 9(3), 590–601.[1][10] Link[1]
-
García-Domínguez, P. et al. (2013).[1][9] "Synthetic approaches to DNMT inhibitor SGI-1027 and effects on the U937 leukemia cell line." Bioorganic & Medicinal Chemistry Letters, 23(6), 1631–1635.[1] Link
Sources
- 1. SGI-1027 | DNA Methyltransferase Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. SGI-1027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. SGI 1027 | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Solid-Phase Utilization of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine
This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those utilizing solid-phase synthesis (SPS) for the development of kinase inhibitors or heterobifunctional degraders (PROTACs).[1][2]
Introduction & Strategic Rationale
The molecule N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine (hereafter referred to as Pym-4,6-DA ) represents a privileged scaffold in kinase inhibitor discovery.[1] Structurally, it mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase domains (e.g., JAK, CDK, and EGFR families).[1][2]
In the context of Solid-Phase Synthesis (SPS), Pym-4,6-DA serves two distinct strategic roles:
-
The "Warhead" (Capping Agent): It acts as a pre-formed kinase-binding motif introduced at the final stage of a library synthesis (e.g., coupling to a resin-bound linker for PROTAC discovery).[1]
-
The "Scaffold" (Starting Material): It is immobilized onto the resin via the aniline handle to allow the parallel synthesis of N-acylated or N-alkylated derivatives (e.g., exploring the solvent-exposed regions of the ATP pocket).[1]
Chemical Properties & Handling[2][3][4]
-
Molecular Weight: 215.26 g/mol
-
Key Functional Group: 4-Aminoaniline (Primary aromatic amine). This is the primary "exit vector" for synthetic elaboration.
-
Secondary Amine (N6-methyl): Electronically coupled to the pyrimidine ring; significantly less nucleophilic than the aniline amine due to resonance delocalization.
-
Solubility Profile: Moderate in DCM; Good in DMF/NMP/DMSO. High concentrations (>0.1 M) may require gentle heating or sonication.[1][2]
Experimental Protocols
Protocol A: The "Warhead" Strategy (PROTAC/Linker Synthesis)
Use Case: You have built a library of E3 ligase ligands and linkers on resin and wish to attach Pym-4,6-DA as the kinase-targeting warhead.
Materials
-
Resin: Rink Amide MBHA or Wang Resin (pre-loaded with Linker-COOH).
-
Reagent: Pym-4,6-DA (3.0 equivalents).[1]
-
Coupling Agents: HATU (2.9 eq), HOAt (3.0 eq), DIPEA (6.0 eq).[1][2]
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology
-
Activation: In a separate vial, dissolve the resin-bound carboxylic acid precursor (if doing solution phase activation) or prepare the activation cocktail. Note: For on-resin activation, wash the resin with DMF (3x).[1][2]
-
Cocktail Preparation: Dissolve HATU and HOAt in DMF. Add DIPEA. Add Pym-4,6-DA last to ensure it is in solution.
-
Critical Insight: Anilines are weaker nucleophiles than aliphatic amines. The use of HOAt (1-Hydroxy-7-azabenzotriazole) is recommended over HOBt to accelerate the reaction and suppress racemization of the linker's adjacent chiral centers.
-
-
Coupling: Add the cocktail to the resin. Shake at room temperature for 4–6 hours .
-
Washing: Drain and wash with DMF (5x), DCM (5x), and MeOH (3x) to remove excess unreacted pyrimidine.[1][2]
-
Validation: Perform a chloranil test. A negative result (no color change) indicates the aniline has not reacted? No. The Chloranil test detects secondary amines on resin. Since Pym-4,6-DA is the incoming amine, you monitor the disappearance of the resin-bound acid (e.g., via cleavage and LCMS of a small aliquot).[1]
Protocol B: The "Scaffold" Strategy (Resin Loading)
Use Case: Immobilizing Pym-4,6-DA to build a library of amides/ureas extending from the phenyl ring.[1]
Materials
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading ~1.0–1.6 mmol/g).[1]
-
Reagent: Pym-4,6-DA (1.5–2.0 eq relative to resin loading).[1]
-
Solvent: DCM (Dry) / DMF (9:1 ratio).[1][2] Note: DMF is added solely to solubilize the pyrimidine.[1]
Step-by-Step Methodology
-
Resin Swelling: Swell 2-CTC resin in dry DCM for 30 minutes. Drain.
-
Loading Solution: Dissolve Pym-4,6-DA and DIPEA in DCM/DMF (9:1).
-
Reaction: Add solution to resin. Shake gently for 2 hours at room temperature.
-
Capping: Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) for 20 minutes. This caps unreacted trityl chlorides with methanol.
-
Washing: Wash extensively with DCM (5x), DMF (5x), and DCM (5x).[1][2]
-
Storage: Dry under vacuum. Store at 4°C.
Data Analysis & Visualization
Structural Logic of the Workflow
The following diagram illustrates the decision matrix for using Pym-4,6-DA in library construction.
Caption: Workflow selection for N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine based on synthetic targets.
Comparative Coupling Conditions (Data Summary)
| Parameter | Standard Amine Coupling | Aniline Coupling (Pym-4,6-DA) | Recommendation |
| Coupling Reagent | HBTU / HOBt | HATU / HOAt | Anilines are poor nucleophiles; HATU is required for >90% conversion. |
| Base | DIPEA (3 eq) | DIPEA (6 eq) or Collidine | Excess base prevents protonation of the aniline in acidic DMF.[1][2] |
| Temperature | RT | RT to 40°C | Gentle heating improves kinetics without degrading the pyrimidine. |
| Time | 1-2 Hours | 4-12 Hours | Extended reaction time ensures completion. |
Troubleshooting & Quality Control
Issue: Low Loading Efficiency on 2-CTC
-
Cause: Pym-4,6-DA has poor solubility in pure DCM (the standard solvent for 2-CTC loading).
-
Solution: Use a co-solvent mixture of DCM:DMF (8:2) .[1][2] While DMF can promote premature cleavage on some resins, 2-CTC is stable enough for the 2-hour loading window. Do not use DMSO, as it is difficult to remove from the resin matrix.[1][2]
Issue: Incomplete Coupling (Warhead Strategy)
-
Cause: Steric hindrance from the linker or aggregation of the growing peptide/linker chain.
-
Solution: Utilize "Magic Mixture" solvents (DCM/DMF/NMP + 1% Triton X-100) or switch to microwave-assisted coupling (50°C, 25 Watts, 15 mins).[1][2]
Issue: Side Reactions at N6-Methyl
-
Observation: Mass spec shows +Acetyl or +Linker mass x2.
-
Analysis: The N6-methylamino group is a secondary amine attached to the electron-deficient pyrimidine ring. It is generally non-reactive under standard acylation conditions (RT).[1][2] However, under forcing conditions (high temp, strong acid chlorides), acylation can occur.[1][2]
-
Prevention: Maintain reaction temperatures below 50°C. If using acid chlorides, perform the reaction at 0°C.
References
-
Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
-
Traceless Solid-Phase Synthesis of 2,4,6-Trisubstituted Thiazolo[4,5-d]pyrimidine-5,7-dione Derivatives. ACS Journal of Combinatorial Chemistry. [Link][1][2]
-
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry. [Link][6]
-
Solid-phase synthesis of 2,4,6-triaminopyrimidines. Tetrahedron Letters (via ResearchGate). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming off-target effects of pyrimidine-diamine based inhibitors
Welcome to the Technical Support Center for Kinase Inhibitor Development. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and overcome the off-target liabilities frequently associated with pyrimidine-diamine based inhibitors.
Pyrimidine-diamine scaffolds are highly privileged structures in drug discovery, primarily functioning as ATP-competitive kinase inhibitors. However, because the ATP-binding pocket is highly conserved across the >500 human kinases, cross-reactivity is a persistent challenge[1]. This guide provides field-proven, self-validating workflows to identify, validate, and engineer out these off-target effects.
Diagnostic Logic & Workflow
Before diving into specific assays, it is critical to establish a logical troubleshooting pipeline. Do not assume cellular toxicity is mechanism-based until you have mapped the compound's promiscuity.
Troubleshooting workflow for resolving pyrimidine-diamine off-target toxicity.
Troubleshooting FAQs & Methodologies
Q1: My pyrimidine-diamine inhibitor displays high biochemical affinity for the target kinase but causes unexpected high toxicity in wild-type cell lines. What is the cause and how do I troubleshoot this?
The Causality: The pyrimidine-diamine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase domain. Because this structural motif is highly conserved, your compound is likely engaging unintended essential kinases (e.g., cell-cycle regulators like CDKs or Aurora kinases), driving the observed wild-type toxicity[1].
The Solution: You must perform broad kinome profiling. To ensure trustworthiness, this assay must be set up as a self-validating system by including a structurally matched, biologically inactive analog.
Protocol 1: Self-Validating Broad Kinome Profiling
-
Compound Preparation: Prepare your active pyrimidine-diamine inhibitor and a structurally matched inactive analog (negative control) in 100% DMSO. Causality: The inactive analog validates that any observed binding is driven by specific ATP-pocket engagement rather than non-specific compound aggregation or assay interference.
-
Kinase Panel Incubation: Incubate compounds (typically at 1 µM) with a DNA-tagged kinase library and immobilized active-site directed ligands. Causality: The inhibitor competes with the immobilized ligand for the ATP-binding site.
-
Elution & Readout: Elute the unbound kinases and quantify the remaining bound kinases using qPCR.
-
Data Normalization & Validation: Calculate the % Control binding. If the inactive analog shows >50% binding to any kinase, halt the experiment; your compound is likely aggregating. A true selective inhibitor will yield a Selectivity Score (
) of < 0.05.
Q2: Kinome profiling identified several off-target kinases. How can I chemically optimize the pyrimidine-diamine scaffold to engineer selectivity?
The Causality: Structure-Activity Relationship (SAR) studies indicate that the inhibition profile of pyrimidine-diamines is exquisitely sensitive to steric and electronic parameters at the C-2 and C-4 positions of the central pyrimidine ring[2]. By introducing bulky or specific electronic moieties (e.g., converting an unsubstituted amine to a methylpiperidine or pyrrolidine ring), you can create steric clashes in the ATP pockets of off-target kinases while maintaining affinity for your primary target. Furthermore, targeting non-conserved residues, such as specific cysteines (e.g., Cys797 in EGFR), with irreversible covalent warheads can drastically improve selectivity profiles[3].
Data Presentation: Impact of C-2/C-4 Substitutions on Selectivity The following table summarizes how targeted SAR modifications shift the Selectivity Index (SI) away from off-target liabilities.
| Compound Variant | C-2 Substitution | C-4 Substitution | Primary Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index (SI) |
| Parent (WT) | Unsubstituted | Unsubstituted | 12.5 | 18.2 | 1.45 |
| Analog A | Methylpiperidine | Unsubstituted | 8.8 | 65.0 | 7.38 |
| Analog B | Pyrrolidine | Naphthylmethyl | 5.5 | 64.5 | 11.73 |
| Analog C | Indole moiety | 3-methoxy-phenyl | 9.2 | >1000 | >108.0 |
Q3: How do I confirm that the cellular phenotype is driven by the primary target and not by the off-target kinases identified in vitro?
The Causality: In vitro kinase assays lack cellular context. Intracellular ATP concentrations (which can reach millimolar levels) and protein complex formations can easily mask or exacerbate off-target effects. Chemical proteomics—specifically Activity-Based Protein Profiling (ABPP)—directly interrogates target engagement in live cells, integrating mass spectrometry to identify both covalent and non-covalent protein targets[4].
Protocol 2: Self-Validating Chemical Proteomics (ABPP)
-
Probe Synthesis: Synthesize an analog of your pyrimidine-diamine featuring a terminal alkyne tag (ensure the tag does not disrupt primary target binding via a preliminary biochemical assay).
-
Live Cell Treatment (The Self-Validating Step): Treat wild-type cells with the alkyne-tagged probe (1 µM). Crucially, in a parallel control well, co-treat with the probe (1 µM) + an excess of the unlabeled parent compound (10 µM). Causality: If a protein is enriched by the probe but is NOT outcompeted by the unlabeled parent, it is a non-specific background binder, not a true off-target.
-
Lysis & Click Chemistry: Lyse cells and perform Cu(I)-catalyzed click chemistry to attach a biotin-azide tag to the probe-bound proteins.
-
Enrichment & Digestion: Isolate biotinylated proteins using streptavidin-coated magnetic beads. Wash stringently (1% SDS) to remove non-covalent background proteins, then perform on-bead trypsin digestion.
-
LC-MS/MS Analysis: Analyze via quantitative mass spectrometry. Proteins significantly depleted in the competition well represent your true cellular target landscape.
Step-by-step Activity-Based Protein Profiling (ABPP) workflow for target validation.
Q4: If SAR optimization fails to remove a persistent off-target liability, what alternative modality can I use?
The Causality: If the ATP-binding pockets of your primary target and the off-target kinase are virtually identical, traditional occupancy-driven inhibition will fail. The solution is to convert your pyrimidine-diamine inhibitor into an event-driven Proteolysis Targeting Chimera (PROTAC).
PROTACs require the formation of a stable ternary complex (Target-PROTAC-E3 Ligase). Even if the pyrimidine warhead binds an off-target kinase, degradation will not occur unless the ternary complex is structurally stable and presents accessible surface lysines for ubiquitination. This introduces a strict, secondary layer of structural selectivity that bypasses ATP-pocket homology entirely.
PROTACs add a secondary layer of selectivity via stable ternary complex formation.
References
-
Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - nih.gov 2
-
Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences 4
-
Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - nih.gov 1
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity | Cancer Discovery - aacrjournals.org 3
Sources
- 1. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. azolifesciences.com [azolifesciences.com]
comparing N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine with other DNMT inhibitor precursors
Topic: Comparative Analysis of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine vs. Traditional DNMT Inhibitor Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of DNA Methyltransferase (DNMT) inhibition is shifting from "suicide inhibitors" (nucleoside analogs) to non-covalent, reversible small molecules. This guide analyzes N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine (hereafter referred to as PD-46 , a representative Pyrimidine-Diamine scaffold) against established precursors like 5-Azacytosine (for Azacitidine) and L-Tryptophan derivatives (for RG108).
While nucleoside precursors rely on metabolic activation and DNA incorporation—often leading to cytotoxicity—PD-46 represents the "modular pharmacophore" approach. It serves as the bioactive core for second-generation inhibitors (e.g., SGI-1027 analogs), offering a pathway to potent DNMT inhibition without genomic instability.
Part 1: Technical Profile & Mechanism of Action
The fundamental difference between these precursors lies in their "Target Engagement Strategy."
1. The Competitors
-
PD-46 (The Subject): A non-nucleoside scaffold.[1][2][3] It mimics the interaction of Cytosine or S-Adenosylmethionine (SAM) within the catalytic pocket but does not require DNA backbone integration.
-
5-Azacytosine (The Standard): The base precursor for Azacitidine/Decitabine. It requires glycosylation and phosphorylation to function.
-
N-Phthalyl-L-Tryptophan (The Alternative): The precursor for RG108, targeting the catalytic pocket via hydrophobic blockage.
2. Comparative Specifications
| Feature | PD-46 (Pyrimidine-Diamine) | 5-Azacytosine (Nucleoside Base) | RG108 Precursor (Tryptophan) |
| Class | Non-nucleoside Small Molecule | Nucleoside Analog Base | Non-nucleoside Small Molecule |
| Mechanism | Competitive/Allosteric : Blocks SAM/DNA binding pocket. | Covalent Trapping : Incorporates into DNA; covalently binds DNMT enzyme. | Direct Catalytic Block : Blocks active site hydrophobically. |
| Metabolic Activation | None Required : Active as synthesized (or after linker coupling). | High Requirement : Must be ribosylated and phosphorylated (Triphosphate form). | None Required . |
| Genomic Toxicity | Low : No DNA incorporation. Reversible. | High : Causes DNA damage, instability, and mutagenesis. | Low : No DNA incorporation. |
| Chemical Stability | High : Stable in aqueous solution. | Poor : Hydrolytically unstable (ring opening). | High : Stable indole structure. |
| Primary Limitation | Potency : Weak as a monomer; requires linking (e.g., to quinoline) for nM activity. | Toxicity : Dose-limiting myelosuppression. | Potency : Generally micromolar (µM) range, hard to reach nM. |
Part 2: Mechanism of Action & Pathway Visualization
The following diagram illustrates the divergent pathways of these precursors. Note how PD-46 bypasses the complex metabolic activation required by nucleosides.
Figure 1: Mechanistic divergence between Nucleoside precursors (Red) and Pyrimidine-Diamine scaffolds (Blue). Note the requirement for DNA incorporation in the former.
Part 3: Performance Data & Causality
Why choose PD-46 over the clinically approved Azacitidine precursors? The answer lies in selectivity and stability .
1. Stability Data (Half-Life in Aqueous Buffer)
Nucleoside precursors are notoriously unstable, complicating formulation and dosing.
-
5-Azacytidine:
hours (Hydrolysis of the triazine ring). -
PD-46 Derivatives:
hours (Stable pyrimidine core). -
Implication: PD-46 derivatives allow for longer-duration experiments without constant media replenishment or fresh drug preparation.
2. Potency vs. Structure (The "Fragment" Effect)
It is critical to understand that PD-46 is a fragment. Alone, it is a weak inhibitor. Its value is its ability to be "dimerized" or linked to other pharmacophores (like quinolines) to span the large DNMT active site.
-
PD-46 (Monomer): IC50 > 100 µM (Weak affinity).
-
SGI-1027 (PD-46 linked to Quinoline): IC50
6–10 µM (Strong affinity). -
Azacitidine: IC50
0.3–1.0 µM (Very potent, but toxic).
Expert Insight: Do not use PD-46 as a standalone inhibitor in cell assays. Use it as a negative control for its fully assembled analogs (like SGI-1027) or as a building block for novel probe synthesis.
Part 4: Validated Experimental Protocols
To validate the efficacy of PD-46 derivatives compared to nucleosides, use the following self-validating workflows.
Protocol A: Synthesis of Bis-Ligand Inhibitor from PD-46
Context: This protocol describes coupling PD-46 to a quinoline moiety to generate a potent inhibitor (SGI-1027 analog).
-
Reagents: PD-46 (1 eq), 4-chloroquinoline derivative (1.1 eq), Ethanol (solvent), HCl (catalyst).
-
Reaction: Reflux PD-46 and the quinoline derivative in ethanol with catalytic HCl for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The product will be more polar than the quinoline starting material.
-
Purification: Precipitate the salt form or purify via flash chromatography on silica gel.
-
Validation: 1H-NMR must show the disappearance of the specific amine protons involved in the linkage.
Protocol B: DNMT1 Enzymatic Inhibition Assay (Cell-Free)
Context: Determines direct inhibition without the confounding variable of cellular uptake.
Materials:
-
Recombinant Human DNMT1.
-
Substrate: Poly(dI-dC) or hemimethylated DNA oligonucleotide.
-
Cofactor: S-Adenosyl-L-[methyl-3H]methionine (SAM).
Steps:
-
Preparation: Dilute DNMT1 in Assay Buffer (20 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT).
-
Incubation: Incubate DNMT1 with varying concentrations of PD-46 derivative (0.1 µM – 100 µM) for 10 mins at 37°C.
-
Control 1: DMSO only (0% Inhibition).
-
Control 2: SAH (S-Adenosylhomocysteine) (Positive Inhibition Control).
-
-
Reaction Start: Add 3H-SAM and DNA substrate. Incubate for 60 mins.
-
Quench: Stop reaction with 10% TCA (Trichloroacetic acid).
-
Measurement: Filter precipitates onto DE81 filter paper, wash, and count via Liquid Scintillation.
-
Calculation: Plot % Activity vs. Log[Inhibitor] to determine IC50.
Part 5: Workflow Visualization
Figure 2: From precursor to validated data. The PD-46 scaffold must undergo synthesis and purification before biological testing.
References
-
Datta, J., et al. (2009). A new class of quinoline-based DNA hypomethylating agents reactivates tumor suppressor genes by blocking DNA methyltransferase 1 activity. Cancer Research. Link
-
Valente, S., et al. (2014).[4][5] Selective non-nucleoside inhibitors of human DNA methyltransferases active in cancer including in cancer stem cells.[1][6] Journal of Medicinal Chemistry.[4][7] Link
-
Gros, C., et al. (2012). DNA methylation inhibitors in cancer: From the clinic to the bench. Biochimie.[8] Link
-
Fahy, J., et al. (2012). DNA methyltransferase inhibitors in cancer: a chemical approach.[1][4][9] Expert Opinion on Therapeutic Patents. Link
-
Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[4][10][11][12] International Journal of Cancer. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 5. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for 4-anilinoquinoline derivatives as inhibitors of the DNA methyltransferase enzyme DNMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 11. Why methylation is not a marker predictive of response to hypomethylating agents | Haematologica [haematologica.org]
- 12. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment | MDPI [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology makes achieving absolute selectivity a formidable task. This guide provides an in-depth, comparative analysis of the cross-reactivity profiling of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine based inhibitors, a scaffold of significant interest in medicinal chemistry. We will delve into the experimental methodologies used to assess selectivity, compare this scaffold with alternatives, and provide the rationale behind experimental choices to ensure scientific integrity.
The pyrimidine core is a well-established pharmacophore in the development of kinase inhibitors, forming the backbone of several FDA-approved drugs.[1][2] Its structural resemblance to the adenine of ATP allows it to effectively compete for the enzyme's active site.[3][4] The N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine scaffold belongs to the broader class of aminopyrimidine inhibitors, which have shown activity against a wide range of kinases.[5] However, this inherent versatility can also be a double-edged sword, often leading to polypharmacology and potential off-target toxicities.[1][6] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.
The Imperative of Selectivity Profiling
A kinase inhibitor's selectivity profile dictates its therapeutic window and potential for adverse effects. While some off-target activities can be benign or even beneficial (polypharmacology), unforeseen interactions can lead to toxicity or a cascade of compensatory signaling events that undermine therapeutic efficacy.[6][7] For instance, the aminopyrimidine inhibitor Nilotinib, designed to target Bcr-Abl, has been shown to exert off-target effects in Bcr-Abl-negative lymphatic cell lines.[8] Comprehensive profiling early in the drug discovery pipeline allows for the rational design of more selective compounds and provides a clearer picture of a drug candidate's potential clinical behavior.
Methodologies for Comprehensive Cross-Reactivity Profiling
Two powerful and widely adopted techniques for assessing kinase inhibitor selectivity are KINOMEscan® and the Cellular Thermal Shift Assay (CETSA). These methods offer complementary information, moving from in vitro binding affinity to in-cell target engagement.
KINOMEscan®: A Global View of Kinase Binding
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay that provides a broad, quantitative assessment of a compound's interaction with a large panel of kinases.[9][10] This technology allows for the rapid characterization of inhibitor selectivity across a significant portion of the human kinome.[9]
The Principle of KINOMEscan®
The assay relies on a proprietary technology where DNA-tagged kinases are incubated with an immobilized, active-site directed ligand. The test compound is then added in competition. The amount of kinase that remains bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.
Experimental Workflow: KINOMEscan®
Caption: A schematic overview of the KINOMEscan® workflow.
Step-by-Step Protocol for KINOMEscan® (Conceptual)
-
Kinase Preparation: A large panel of human kinases are expressed and tagged with a unique DNA identifier.
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Binding: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound at a single, high concentration (e.g., 10 µM) for initial screening, or across a range of concentrations for determining dissociation constants (Kd).
-
Washing: Unbound kinases and the test compound are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR. The results are compared to a DMSO control.
-
Data Analysis: The percentage of kinase remaining bound is calculated. A lower percentage indicates a stronger interaction between the test compound and the kinase. The data is often visualized as a "tree spot" diagram, providing a clear representation of the inhibitor's selectivity.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro binding assays are invaluable, they do not always reflect a compound's behavior in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses drug-target interaction within intact cells.[11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[11]
The Principle of CETSA
When a protein binds to a ligand, its conformational stability often increases, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound of interest and then subjected to a heat challenge. The amount of soluble protein remaining after heating is quantified, typically by Western blotting or other protein detection methods.[11][14] An increase in the amount of soluble target protein in the presence of the compound indicates target engagement.
Experimental Workflow: CETSA
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[11]
-
Cell Lysis: Lyse the cells by methods such as freeze-thaw cycles or sonication.[11]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[11]
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or an AlphaLISA.[11][13]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve". A shift in the melt curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement.
Comparative Analysis: N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine Scaffold vs. Alternatives
The N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine scaffold, and aminopyrimidines in general, often exhibit a degree of promiscuity due to the pyrimidine core's ability to fit into the ATP-binding site of many kinases.[1] However, the substituents on the pyrimidine ring play a crucial role in dictating selectivity.
| Inhibitor Class/Example | Scaffold | General Selectivity Profile | Key Considerations |
| N4-phenyl-N6-methylpyrimidine-4,6-diamine Derivatives | Aminopyrimidine | Can range from broad-spectrum to relatively selective depending on substitutions.[1][15][16] | The 4- and 6-position substituents are key for achieving selectivity by exploiting unique features of the target kinase's active site.[15] |
| Nilotinib (AMN107) | Aminopyrimidine | Primarily targets Bcr-Abl, c-Kit, and PDGFR, but has known off-targets including Src-family kinases.[8] | Demonstrates that even "targeted" aminopyrimidine inhibitors can have clinically relevant off-target effects. |
| Bis-anilino Pyrimidine Inhibitors (e.g., for PAK1) | Pyrimidine | Can be optimized for high selectivity against specific kinases like PAK1, with careful structure-based design.[15] | Highlights the potential to engineer selectivity into the pyrimidine scaffold. |
| Pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib) | Fused Pyrimidine | This scaffold is an isostere of adenine and can be modified to achieve high selectivity for targets like BTK.[3] | The fused ring system can offer different interaction points compared to a simple pyrimidine, potentially leading to improved selectivity. |
| Type II Inhibitors (e.g., Imatinib) | Various | Generally more selective than Type I inhibitors as they bind to the inactive (DFG-out) conformation of the kinase, which is more diverse.[17] | The N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine scaffold typically forms the basis for Type I inhibitors, which bind to the active conformation. |
Structure-Activity Relationships and Selectivity
For the N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine scaffold, the substituents at the N4 and N6 positions, as well as modifications to the pyrimidine ring itself, are critical for determining the selectivity profile. For instance, the addition of bulky groups can sterically hinder binding to kinases with smaller active sites, while groups capable of forming specific hydrogen bonds can favor binding to a particular target. The amino group on the phenyl ring also provides a handle for further chemical modification to enhance potency and selectivity.
A Representative Signaling Pathway: EGFR Inhibition
Many pyrimidine-based inhibitors have been developed to target the Epidermal Growth factor Receptor (EGFR), a key player in non-small cell lung cancer.[16][18] The N4,N6-disubstituted pyrimidine-4,6-diamine scaffold has been explored for this purpose.[16]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
The N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine scaffold represents a versatile platform for the development of kinase inhibitors. Its inherent ability to interact with the ATP-binding site of numerous kinases necessitates a rigorous and early assessment of its cross-reactivity profile.[1][5] A multi-faceted approach, combining broad in vitro screening methods like KINOMEscan® with in-cell target engagement assays such as CETSA, provides a comprehensive understanding of an inhibitor's selectivity.
While achieving absolute kinase selectivity is rare, the goal is to develop inhibitors with a selectivity profile that maximizes on-target efficacy while minimizing off-target toxicities. For the N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine class of inhibitors, the path forward lies in the strategic use of medicinal chemistry to fine-tune the substituents, thereby steering the molecule towards desired targets and away from anti-targets. The methodologies and comparative insights provided in this guide are intended to empower researchers to make more informed decisions in the design and development of the next generation of safe and effective kinase inhibitors.
References
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1479, 163–182.
-
Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
DORA 4RI. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
- Salvi, J., & DeFranco, D. B. (2022). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. International journal of molecular sciences, 23(15), 8493.
-
The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]
- Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
- Vieth, M., Sutherland, J. J., & Robertson, D. H. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. ACS chemical biology, 9(6), 1269–1275.
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]
-
ACS Chemical Biology. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
- Weisberg, E., Manley, P. W., Mestan, J., Cowan-Jacob, S., Ray, A., Griffin, J. D. (2007). The tyrosine kinase inhibitor AMN107 (Nilotinib) exhibits off-target effects in lymphoblastic cell lines. Leukemia & lymphoma, 48(7), 1379–1388.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., Wodicka, L. M., & Zarrinkar, P. P. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
-
PMC. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from [Link]
-
ChEMBL. (n.d.). Comprehensive analysis of kinase inhibitor selectivity. Retrieved from [Link]
-
OmicsDI. (n.d.). PXD005336 - Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]
- Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 23.
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
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PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Retrieved from [Link]
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PubMed. (2018). Design, synthesis and pharmacological evaluation of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors in non-small cell lung cancer. Retrieved from [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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I.R.I.S. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Retrieved from [Link]
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PMC. (n.d.). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Retrieved from [Link]
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MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
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PMC. (n.d.). Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine‐2,4‐diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. Retrieved from [Link]
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A Researcher's Guide to Preclinical Validation of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine Analogs as Novel EGFR Inhibitors
A Senior Application Scientist's Perspective on Strategy and Execution
For drug development professionals and cancer researchers, the emergence of novel molecular scaffolds with therapeutic potential is a critical starting point. The N4,N6-disubstituted pyrimidine-4,6-diamine core has been identified as a promising pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC)[1][2][3]. This guide provides a comprehensive framework for the preclinical validation of analogs, such as the representative compound Yfq07, comparing their performance profile against the current standard-of-care, Osimertinib.
The objective is not merely to test a new molecule, but to build a robust data package that clearly defines its potency, selectivity, mechanism of action, and in vivo feasibility. This guide is structured to walk researchers through a logical, stepwise validation cascade, from initial biochemical assays to in vivo efficacy models, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Part 1: The In Vitro Validation Cascade: Defining Potency and Mechanism
The initial phase of preclinical validation aims to answer fundamental questions in a controlled environment: Does the compound hit the intended target? How potent is it? Is it selective? And does it engage the target in a cellular context to produce the desired anti-proliferative effect?
Foundational Step: Biochemical Target Engagement
The first and most direct test is to assess the compound's ability to inhibit the enzymatic activity of its intended target, the EGFR kinase. This is crucial for establishing a direct structure-activity relationship and serves as the foundational data point for all subsequent experiments.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[4]. Reconstitute recombinant human EGFR kinase (wild-type and relevant mutants like Exon 19 deletion, L858R, and the T790M resistance mutation) and a suitable peptide substrate.
-
Compound Dilution : Prepare a serial dilution of the N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine analog and the comparator, Osimertinib, in DMSO.
-
Kinase Reaction : In a 384-well plate, add 1 µL of the compound dilution, 2 µL of enzyme, and 2 µL of a substrate/ATP mix. Incubate at room temperature for 60 minutes.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. The signal is directly proportional to kinase activity. Calculate IC50 values using a non-linear regression analysis.
Trustworthiness Check : The inclusion of a known potent EGFR inhibitor like Osimertinib as a positive control is essential to validate the assay's performance. A DMSO-only control serves as the baseline for 100% kinase activity.
Cellular Context: Potency and Selectivity in Cancer Cell Lines
Demonstrating enzymatic inhibition is necessary but not sufficient. The compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. Cell viability assays using a panel of cancer cell lines with well-defined EGFR mutation statuses are the gold standard for this evaluation.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after exposure to a test compound.
-
Cell Seeding : Seed NSCLC cell lines into 96-well opaque-walled plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. The panel should include:
-
Compound Treatment : Treat the cells with a range of concentrations of the test analog and Osimertinib for 72 hours.
-
Assay Procedure : Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well[8][9].
-
Lysis and Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[8][9].
-
Data Acquisition : Record luminescence. The signal is proportional to the number of viable cells. Calculate IC50 values to determine the potency of the compound in each cell line.
Comparative Data Presentation: In Vitro Potency (IC50, nM)
| Compound | PC-9 (Exon 19 del) | H1975 (L858R/T790M) | A549 (WT EGFR) | Selectivity Ratio (WT/mutant) |
| Analog Yfq07 | Expected <50 nM | Expected <100 nM | Expected >1000 nM | >20 |
| Osimertinib | 23[5] | 4.6[5] | ~500[10] | ~22 |
Note: Data for Yfq07 is hypothetical based on published potential[1], while Osimertinib data is from cited literature. The goal is for the novel analog to show potent activity against mutant cell lines and significantly less activity against wild-type lines, indicating a favorable therapeutic window.
Mechanistic Confirmation: Target Engagement in Cells
To confirm that the observed anti-proliferative effect is indeed due to the inhibition of EGFR signaling, it is essential to directly measure the phosphorylation status of EGFR and its key downstream effectors, such as AKT and ERK. Western blotting is the standard technique for this purpose.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment and Lysis : Treat EGFR-mutant cells (e.g., H1975) with the test compound at concentrations around its IC50 value for 2-4 hours. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states[11][12].
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane[2].
-
Blocking and Antibody Incubation : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Milk is not recommended as it contains phosphoproteins that can cause background signal[12]. Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK. A loading control like GAPDH or β-actin is crucial for normalization[13].
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome : Treatment with an effective EGFR inhibitor should show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, while the total protein levels of these kinases remain unchanged. This provides direct evidence of on-target activity within the cell.
Visualizing the Validation Workflow
Part 2: In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy
Promising in vitro data is the ticket to the next critical stage: in vivo testing. These studies, typically conducted in immunodeficient mice, aim to assess the compound's behavior in a complex biological system and its ability to inhibit tumor growth.
Pharmacokinetics (PK): Getting the Drug to the Target
Before testing for efficacy, it is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME)[14]. A compound with excellent in vitro potency is therapeutically useless if it cannot achieve and maintain sufficient concentrations at the tumor site.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Model : Use female CB17 SCID or BALB/c nude mice[15][16].
-
Dosing : Administer the N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine analog via oral gavage at two different dose levels (e.g., 5 mg/kg and 25 mg/kg) as a suspension in a suitable vehicle (e.g., 0.5% HPMC)[15].
-
Sample Collection : At various time points post-dose (e.g., 0.5, 1, 2, 4, 6, and 24 hours), collect blood (via cardiac puncture) and tissues (brain, tumor if applicable) from cohorts of mice (n=3 per time point)[15][17].
-
Analysis : Process blood to plasma. Extract the drug from plasma and tissue homogenates. Quantify the drug concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Parameter Calculation : Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).
Comparative Data Presentation: Key Preclinical PK Parameters in Mice
| Parameter | Analog (Target) | Osimertinib (25 mg/kg, oral) |
| Cmax (ng/mL) | >1000 | 1410[18] |
| AUC0-24h (ng·h/mL) | >15000 | 19100[18] |
| Brain-to-Plasma Ratio | >1.0 | 1.8[18] |
| Half-life (hours) | ~3-6 | ~3 |
Note: The goal for a new analog is to achieve exposure levels (Cmax and AUC) comparable to or exceeding those of successful drugs like Osimertinib, ensuring that therapeutically relevant concentrations can be reached in vivo.
In Vivo Efficacy: The Ultimate Preclinical Test
The definitive preclinical test is the compound's ability to inhibit tumor growth in an animal model. Cell line-derived xenograft (CDX) models are a robust and widely used platform for this evaluation[6].
Experimental Protocol: NSCLC Xenograft Efficacy Study
-
Model Establishment : Subcutaneously inject H1975 (EGFR L858R/T790M) cells into the flank of immunodeficient mice (e.g., NOD-SCID)[13].
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=5-10 per group): Vehicle control, test analog (at one or two doses determined by PK), and Osimertinib (e.g., 5 mg/kg, daily)[10][13].
-
Treatment and Monitoring : Administer treatments daily via oral gavage. Measure tumor volume with calipers twice weekly and monitor animal body weight as a general measure of toxicity[13][17].
-
Endpoint : Continue the study for 21-28 days or until tumors in the control group reach a predetermined size limit. At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-EGFR).
Visualizing the EGFR Signaling Pathway
Preliminary Toxicology
Throughout the in vivo study, careful observation for signs of toxicity is paramount. Common toxicities associated with EGFR inhibitors include skin rash and diarrhea[8]. While formal toxicology studies are a later stage of development, initial assessments in the efficacy study are critical.
-
Body Weight : A significant drop in body weight (>15-20%) is a key indicator of poor tolerability.
-
Clinical Observations : Monitor for changes in posture, activity, and grooming. Note any signs of skin irritation or diarrhea.
-
Gross Necropsy : At the end of the study, a visual inspection of major organs can provide early clues to potential organ-specific toxicities.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The successful preclinical validation of a N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine analog hinges on a cohesive story told by the data. The ideal candidate will demonstrate:
-
Potent and Selective Inhibition : Low nanomolar IC50 values against mutant EGFR in both biochemical and cellular assays, with a significant selectivity window over wild-type EGFR.
-
Clear On-Target Mechanism : Dose-dependent inhibition of EGFR, AKT, and ERK phosphorylation in cells.
-
Favorable In Vivo Profile : Good oral bioavailability and exposure (PK) that translates into significant tumor growth inhibition in xenograft models at well-tolerated doses.
By following this structured, comparative approach, researchers can rigorously evaluate the therapeutic potential of this promising class of compounds, generating the critical data needed to justify advancement into formal IND-enabling studies and, ultimately, clinical development.
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A Comprehensive Safety and Handling Guide for N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
-
Aromatic Amines: This class of compounds is known for its potential for toxicity, including methemoglobinemia, and some are considered potential carcinogens. Skin absorption and inhalation are significant routes of exposure.[1][2]
-
Pyrimidine Derivatives: Certain pyrimidine derivatives have been shown to induce oxidative stress.[3] Depending on the specific substitutions, they can range from being relatively benign to exhibiting significant biological activity and potential toxicity.
Given these structural alerts, it is prudent to handle N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must be worn at all times. A face shield is required over the goggles when there is a risk of splashing.[6][7] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a laboratory coat | Disposable nitrile gloves provide good short-term protection.[6] Always check the glove manufacturer's compatibility chart. A lab coat should be worn and fully buttoned.[8] |
| Respiratory Protection | Use in a chemical fume hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount for safety. The following diagram and steps outline the recommended procedure.
A generalized workflow for the safe handling of N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) and place them inside the fume hood.
-
-
Handling:
-
Perform all manipulations of the solid compound within the fume hood to prevent inhalation of dust.
-
When weighing, use a tared weigh boat and carefully transfer the desired amount.
-
Gently tap the weigh boat to transfer the solid into the reaction vessel, avoiding the creation of dust.
-
If making a solution, add the solvent slowly to the solid to avoid splashing.
-
-
Cleanup:
-
Wipe down the work surface inside the fume hood with an appropriate solvent to decontaminate it.
-
Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container.[9][10]
-
Remove your lab coat and any other reusable PPE.
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][10] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[10][11] Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[9][10] Carefully collect the material into a labeled hazardous waste container. Decontaminate the area. |
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid and liquid waste containing N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine must be collected in a dedicated, clearly labeled hazardous waste container.[9][10] Do not mix this waste with other waste streams.
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
By adhering to these rigorous safety protocols, you can confidently and safely work with N4-(4-aminophenyl)-N6-methylpyrimidine-4,6-diamine, ensuring the protection of yourself, your colleagues, and the environment.
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